molecular formula C11H14N2 B3039669 3-(Propylamino)indole CAS No. 1260641-20-0

3-(Propylamino)indole

Cat. No. B3039669
CAS RN: 1260641-20-0
M. Wt: 174.24 g/mol
InChI Key: ZYVSSJIUGVLPEP-UHFFFAOYSA-N
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Description

“3-(Propylamino)indole” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It’s worth noting that indole is a signalling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .


Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century . Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .


Molecular Structure Analysis

The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation . The common feature of this series of compounds is that they contain a 6/6-membered ring linked to a methylene group at the 3-position of the indole ring .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . The reactions are conducted both in water only and in a mixture of water with an organic solvent .


Physical And Chemical Properties Analysis

Water is considered as a benign solvent in comparison to the conventional organic solvents because of its practical advantages, such as non-toxicity, abundance, easy and economic availability, non-inflammability, and non-explosivity . Its unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .

Scientific Research Applications

Synthesis Methods

  • Indoles, including 3-(Propylamino)indole, are selectively acylated at the 3-position under mild conditions, which is applicable to indoles with various functional groups. This method enhances the utility of indoles in organic synthesis (Okauchi et al., 2000).
  • Another research discusses the synthesis of highly functionalized 3-arylaminomethyl indoles, showcasing a novel approach that exploits the directing ability of a protecting group for specific condensation at the 3-position of the indole nucleus (Wynne & Stalick, 2002).

Chemical Properties and Reactions

  • The study by Tang et al. (2013) developed a selective C-N bond oxidative cleavage method to create 3-acylated indoles, which can be used as probes for specific metal ions (Ri‐Yuan Tang et al., 2013).
  • A method for the palladium-catalyzed synthesis of 3-acylated indoles involving oxidative cross-coupling of indoles with α-amino carbonyl compounds has been established (Cacchi & Fabrizi, 2005).

Biological and Pharmacological Aspects

  • Indole derivatives, including 3-(Propylamino)indole, are significant in the field of medicinal chemistry due to their wide range of biological activities. These compounds are structural components of many biologically active natural and pharmaceutical compounds (Ahmad et al., 2010).
  • Indole-3-carbinol, a related compound, has been studied for its anticancer properties, particularly in the context of breast cancer. It inhibits cell adhesion, spreading, and invasion, which are critical aspects of metastatic cancer (Meng et al., 2000).

Environmental and Miscellaneous Applications

  • The compound has been implicated in studies related to environmental science and microbiology. For instance, its role in the gut microbiota and its influence on post-transplant outcomes indicate a complex interaction between microbial metabolism and human health (Weber et al., 2015).

Mechanism of Action

Indole-3-propionic acid content can be used to predict the occurrence and development of metabolic diseases . It can improve blood glucose and increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recent evidence shows that gut bacteria-derived metabolites of tryptophan share the biological effects of their precursor . Thus, the study of the mechanism of the metabolic benefits of indole-3-propionic acid is expected to be a potential compound for treating metabolic syndrome . The increasing prevalence of metabolic syndrome has become a serious public health problem . Certain bacteria-derived metabolites play a key role in maintaining human health by regulating the host metabolism .

properties

IUPAC Name

N-propyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-7-12-11-8-13-10-6-4-3-5-9(10)11/h3-6,8,12-13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSSJIUGVLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylamino)indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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